2-(Benzyloxy)-2-cyclopentyl-2-phenylacetic acid
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Overview
Description
2-(Benzyloxy)-2-cyclopentyl-2-phenylacetic acid is an organic compound characterized by the presence of a benzyloxy group, a cyclopentyl ring, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-2-cyclopentyl-2-phenylacetic acid typically involves the reaction of benzyl alcohol with cyclopentyl bromide in the presence of a base to form the benzyloxycyclopentane intermediate. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenylacetic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine and nitrating agents are used under acidic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenylacetic acid derivatives.
Scientific Research Applications
2-(Benzyloxy)-2-cyclopentyl-2-phenylacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-2-cyclopentyl-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the phenylacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Benzyloxybenzoic acid: Shares the benzyloxy group but differs in the core structure.
Phenylacetic acid derivatives: Similar in having the phenylacetic acid moiety but differ in other substituents.
Uniqueness: 2-(Benzyloxy)-2-cyclopentyl-2-phenylacetic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both a cyclopentyl ring and a benzyloxy group distinguishes it from other phenylacetic acid derivatives .
Properties
Molecular Formula |
C20H22O3 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-cyclopentyl-2-phenyl-2-phenylmethoxyacetic acid |
InChI |
InChI=1S/C20H22O3/c21-19(22)20(18-13-7-8-14-18,17-11-5-2-6-12-17)23-15-16-9-3-1-4-10-16/h1-6,9-12,18H,7-8,13-15H2,(H,21,22) |
InChI Key |
XYBBGNJEMLVUST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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